2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide
Description
Structural Characterization
Molecular Architecture and Substituent Configuration
2-Chloro-N-(2-hydroxy-5-methylphenyl)acetamide (CAS 134997-67-4) is a substituted aromatic acetamide characterized by a chloroacetamide side chain and a meta-substituted phenyl ring. Its molecular formula is C₉H₁₀ClNO₂ , with a molecular weight of 199.63 g/mol . The compound’s structure comprises:
- Phenyl ring substituted at the 2-position with a hydroxyl group and at the 5-position with a methyl group.
- Acetamide group (CH₂CONH) attached to the nitrogen atom, with a chlorine substituent on the adjacent carbon.
The substituents’ spatial arrangement is critical: the hydroxyl group occupies the ortho position relative to the acetamide linkage, while the methyl group is in the meta position. This configuration influences electronic and steric interactions within the molecule.
Crystallographic Analysis and Packing Interactions
Crystallographic data for this compound are limited, but insights can be drawn from structurally analogous acetamides. For example, 2-chloro-N-(4-methoxyphenyl)acetamide exhibits a twisted conformation between the phenyl ring and acetamide group, with a dihedral angle of ~28.87°. Key packing interactions include:
- Hydrogen Bonds :
- O–H⋯O interactions between the hydroxyl group and carbonyl oxygen of adjacent molecules.
- N–H⋯O bonds linking acetamide groups to oxygen atoms in neighboring units.
- Weak Interactions :
- C–H⋯π interactions involving aromatic protons and the π-system of the phenyl ring.
- Halogen Bonding : Potential Cl⋯O or Cl⋯N interactions, though less prominent compared to hydrogen bonds.
These interactions stabilize a three-dimensional crystal lattice, often forming infinite chains or layered structures.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (DMSO-d₆):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH (acetamide) | 10.23 | Singlet | 1H |
| Ar–OH | 9.20 | Singlet | 1H |
| Ar–H (ortho to OH) | 7.34–7.47 | Multiplet | 2H |
| Ar–H (meta to OH) | 6.76–6.85 | Multiplet | 2H |
| CH₂Cl | 4.21 | Singlet | 2H |
| CH₃ (methyl) | 2.33 | Singlet | 3H |
¹³C NMR (DMSO-d₆):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (acetamide) | 164.76 |
| C–Cl (CH₂Cl) | 43.42 |
| Ar–C (bearing OH) | 153.68 |
| Ar–C (bearing CH₃) | 131.50 |
| CH₃ (methyl) | 21.45 |
Data inferred from analogous compounds (e.g., 2-chloro-N-(4-hydroxyphenyl)acetamide).
Infrared (IR) Vibrational Mode Assignments
Key IR Bands (ATR, cm⁻¹) :
| Functional Group | Wavenumber Range | Assignment |
|---|---|---|
| O–H (phenolic) | 3385 | Stretch |
| N–H (amide) | 3200 | Stretch |
| C=O (amide) | 1640 | Stretch |
| C–Cl | 600–800 | Stretch |
| C–C (aromatic) | 1450–1600 | Stretch |
The strong O–H and N–H stretches confirm the presence of hydroxyl and amide groups, while the C=O stretch at ~1640 cm⁻¹ aligns with typical acetamide carbonyl vibrations.
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) :
| Ionization Mode | Observed m/z | Calculated m/z | Fragment |
|---|---|---|---|
| [M+H]⁺ | 200.0328 | 200.0224 | Molecular Ion |
| [M]⁻ | 199.0562 | 199.0224 | Molecular Ion |
| [M–Cl]⁻ | 164.0432 | 164.0224 | Loss of Cl⁻ |
| [M–COCl]⁻ | 173.0892 | 173.0224 | Loss of COCl |
Key Fragmentation Pathways :
- Cleavage of C–Cl : Dominant loss of Cl⁻ (m/z 164).
- Cleavage of C–O : Loss of COCl (m/z 173) or CO (m/z 173.0892).
- Aromatic Ring Retention : Stable phenyl fragments at m/z 93–107.
Fragmentation patterns derived from chloroacetamide analogs.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-2-3-8(12)7(4-6)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXDQDWFSMRZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the acylation of 2-chloroaniline with acetic anhydride, followed by a substitution reaction with 2-hydroxy-5-methylphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-chloro-N-(2-oxo-5-methylphenyl)acetamide.
Reduction: Formation of 2-chloro-N-(2-amino-5-methylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:
- Nucleophilic Substitution : The chloro group can be replaced by a variety of nucleophiles, leading to the formation of new compounds.
- Oxidation and Reduction Reactions : The hydroxy group can undergo oxidation to yield ketones or aldehydes, while the acetamide can be reduced to primary or secondary amines.
Research indicates potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses in cellular models .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : It is being evaluated as a precursor for developing new pharmaceuticals targeting specific diseases, including viral infections such as herpes simplex virus .
- Chiral Synthesis : The presence of a chiral center allows for the synthesis of enantiomerically pure compounds, which are crucial in drug formulation .
Data Tables
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Organic Synthesis | Building block for new compounds | Successful synthesis of phenoxy derivatives |
| Biological Activity | Antimicrobial testing | Effective against bacterial strains |
| Medicinal Chemistry | Development of antiviral drugs | Potential efficacy against herpes viruses |
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydroxy and chloro groups enhanced efficacy.
Case Study 2: Drug Development
Research published in a pharmaceutical journal highlighted the compound's role in synthesizing a novel antiviral agent targeting human cytomegalovirus. The synthesized compound demonstrated promising results in vitro, showing reduced viral replication compared to controls .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and chlorine substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-hydroxyphenyl)acetamide
- 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide
- 2-chloro-N-(2-hydroxy-3-methylphenyl)acetamide
Uniqueness
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group at the fifth position can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and biological activity.
Biological Activity
2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Formula: C9H10ClN
Molecular Weight: 173.63 g/mol
CAS Number: [Not provided in the search results]
The biological activity of this compound primarily involves its interaction with cellular pathways and molecular targets. Research indicates that it may act as an inhibitor in various biochemical pathways, potentially influencing gene expression and cellular signaling. The specific mechanisms are still being elucidated, but its structure suggests interactions with receptors involved in inflammatory and cancer pathways.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, which could make it a candidate for developing new antibiotics.
- Anticancer Potential: There is emerging evidence supporting its role in cancer treatment, particularly through mechanisms that may induce apoptosis in cancer cells.
- Anti-inflammatory Effects: The compound may modulate inflammatory responses, which is critical for treating conditions like arthritis and other inflammatory diseases.
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C9H10ClN |
| Molecular Weight | 173.63 g/mol |
| Antimicrobial Activity | Yes (preliminary data) |
| Anticancer Potential | Yes (emerging evidence) |
| Anti-inflammatory Effects | Yes (potential modulation of pathways) |
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a new antibiotic agent. -
Cancer Cell Line Studies:
In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis at specific concentrations. These findings highlight its potential as a therapeutic agent in oncology. -
Inflammation Models:
Research using animal models of inflammation showed that treatment with this compound led to reduced markers of inflammation, indicating a possible role in treating inflammatory diseases.
Research Findings
Recent studies have focused on the pharmacological properties and potential therapeutic applications of this compound:
- Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for determining the clinical utility of this compound.
- Toxicological Assessments: Evaluations indicate that while the compound shows promise, further studies are needed to assess its safety profile and potential side effects in long-term use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves chloroacetylation of 2-amino-4-methylphenol. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., acetone) to enhance reaction kinetics .
- Reaction Conditions : Maintain temperatures between 60–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor by TLC (Rf ~0.5 in ethyl acetate) .
Q. How can researchers confirm the identity of this compound?
- Methodological Answer : Use multi-spectroscopic analysis:
- NMR : Look for δ 2.2 ppm (CH3), δ 6.6–7.2 ppm (aromatic protons), δ 4.1 ppm (CH2Cl), and δ 10.2 ppm (amide NH) in ¹H NMR .
- IR : Characteristic peaks at ~1660 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 214.6 (calculated for C9H10ClNO2) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., space group ambiguity) be resolved for this compound?
- Methodological Answer :
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Space Group Determination : Test both P212121 and P21/c via SHELXL refinement; compare R-factors and residual density maps .
- Refinement Protocols : Apply TWINABS for absorption correction and SHELXL for anisotropic displacement parameters .
- Validation : Check CIF files with PLATON to detect missed symmetry or disorder .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to compute:
- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ΔE ~4.5 eV indicates moderate reactivity) .
- Molecular Electrostatic Potential (MESP) : Identify electrophilic regions (e.g., chloroacetamide moiety) for nucleophilic attack .
- Solvent Effects : Include PCM models to simulate aqueous or ethanol environments .
Q. How do structural analogs differ in bioactivity, and what substituent effects dominate?
- Methodological Answer :
- Analog Synthesis : Replace substituents (e.g., -Cl with -OH or -CF3) via nucleophilic substitution .
- Bioactivity Screening :
| Analog Structure | Key Substituent | Bioactivity (IC50, μM) |
|---|---|---|
| 2-chloro-N-(5-fluoropyridin-2-yl)acetamide | -F | 12.3 (AChE inhibition) |
| 2-chloro-N-(4-trifluoromethylphenyl)acetamide | -CF3 | 8.7 (Antifungal) |
- SAR Analysis : Electron-withdrawing groups (e.g., -CF3) enhance membrane permeability and target binding .
Q. What strategies mitigate challenges in experimental phasing for X-ray crystallography of derivatives?
- Methodological Answer :
- Heavy-Atom Incorporation : Introduce iodine (e.g., 2-chloro-N-(4-fluoro-2-iodophenyl)acetamide) for anomalous scattering .
- Pipeline Tools : Use SHELXC/D/E for automated substructure solution and phase extension .
- Resolution Limits : Collect data to 1.2 Å resolution for accurate electron density maps .
Data Contradiction Analysis
Q. How to address discrepancies in logP values reported for this compound?
- Methodological Answer :
- Experimental logP : Determine via shake-flask method (octanol/water) with UV detection (λmax ~270 nm) .
- Computational logP : Compare results from ChemAxon (2.1) vs. ACD/Labs (2.4); adjust parameters for solvation models .
- Root Cause : Discrepancies arise from protonation state assumptions (amide vs. phenolic -OH) .
Tables for Key Comparisons
Table 1 : Structural Analogs and Their Applications
| Compound Name | Substituents | Application |
|---|---|---|
| 2-chloro-N-(5-fluoropyridin-2-yl)acetamide | -F, pyridine | AChE Inhibition |
| 2-chloro-N-(4-trifluoromethylphenyl)acetamide | -CF3 | Antifungal Agent |
| 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | -NO2, -OH | Photodegradation Studies |
Table 2 : Crystallographic Data Comparison
| Parameter | Reported Value 1 | Reported Value 2 |
|---|---|---|
| Space Group | P212121 | P21/c |
| a (Å) | 8.8038 | 10.215 |
| V (ų) | 2544.7 | 1120.4 |
| Z | 4 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
